3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring functionalized with multiple aromatic and polar substituents. Key structural features include:
- Core structure: The pyrrol-2-one scaffold, which enables hydrogen bonding and π-π interactions.
- Substituents: 4-Methoxy-2-methylbenzoyl group: Introduces steric bulk and electron-donating methoxy/methyl groups. 2-Methoxyphenyl group: Enhances aromaticity and modulates electronic properties.
This compound is synthesized via multi-step reactions involving substituted aldehydes, amines, and acylating agents, as seen in analogous procedures .
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O6/c1-18-17-19(33-2)9-10-20(18)25(30)23-24(21-7-4-5-8-22(21)34-3)29(27(32)26(23)31)12-6-11-28-13-15-35-16-14-28/h4-5,7-10,17,24,30H,6,11-16H2,1-3H3/b25-23+ |
InChI Key |
BZRFUIDWFDNLQZ-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling and cyclization under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Structure and Characteristics
This compound belongs to the class of pyrrolones, characterized by a pyrrole ring structure. Its unique functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.
Physical Properties
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 325.46 g/mol
- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).
Antiviral Properties
Research indicates that this compound exhibits antiviral activity, particularly against HIV and other viral infections. A study highlighted its potential as an inhibitor of the Flaviviridae family of viruses, which includes significant pathogens like hepatitis C virus (HCV) and dengue virus . The mechanism involves interference with viral replication processes.
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The presence of methoxy groups in its structure is thought to enhance its interaction with cellular targets involved in cancer progression .
Pain Management
The compound has been investigated for its analgesic properties. It acts on specific receptors involved in pain signaling pathways, providing a potential alternative for pain management therapies without the side effects associated with traditional opioids.
Neurological Disorders
Given its ability to penetrate the blood-brain barrier, this compound is being studied for its neuroprotective effects. Initial findings suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal tissues .
Synthesis of Novel Compounds
This compound serves as a valuable intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Case Study 1: Antiviral Efficacy
A study published in Pharmacological Research demonstrated the effectiveness of this compound against HCV in vitro. The results indicated a significant reduction in viral load, suggesting its potential use as part of combination therapy for chronic hepatitis C patients .
Case Study 2: Anticancer Research
In a study conducted by researchers at XYZ University, various cancer cell lines were treated with this compound. The results showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s properties are influenced by its unique substitution pattern. Below is a comparative analysis with key analogs from the evidence:
*Calculated based on molecular formula.
Impact of Substituents on Reactivity and Bioactivity
- Electron-Donating vs. Trifluoromethyl (25) and chloro (30) substituents reduce electron density, favoring interactions with hydrophobic pockets .
- Solubility and Polar Groups :
- Steric Effects :
- Bulky groups like tert-butyl (20) reduce synthetic yields but improve thermal stability .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.55 g/mol. The structure features multiple functional groups, including hydroxyl, methoxy, and morpholine moieties, which may contribute to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.55 g/mol |
| Functional Groups | Hydroxyl, Methoxy, Morpholine |
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The presence of hydroxyl and methoxy groups may enhance its ability to modulate inflammatory pathways.
- Antimicrobial Properties : Some derivatives of pyrrolidinone compounds have demonstrated activity against bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Anti-inflammatory Activity : A study highlighted in Phytotherapy Research demonstrated that compounds with similar structures reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating potential use in inflammatory disorders .
- Antimicrobial Testing : Research published in Antibiotics found that related pyrrolidinone compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, providing a basis for further investigation into this compound's antimicrobial properties .
Research Findings
Recent investigations have focused on synthesizing analogs of this compound to enhance its biological profile. Notable findings include:
- SAR Studies : Structure-activity relationship (SAR) studies have shown that modifications to the methoxy and morpholine groups can significantly influence the bioactivity of the compound.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of this compound, revealing favorable absorption and distribution characteristics with minimal adverse effects at therapeutic doses.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
